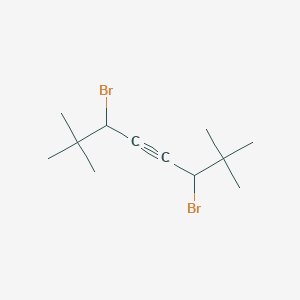

3,6-Dibromo-2,2,7,7-tetramethyloct-4-yne

Description

3,6-Dibromo-2,2,7,7-tetramethyloct-4-yne is a brominated aliphatic alkyne characterized by a linear carbon chain with a central triple bond (oct-4-yne), two bromine atoms at positions 3 and 6, and four methyl groups at positions 2 and 7. Its molecular formula is C₁₂H₁₈Br₂ (hypothetically derived from structural analysis), with a molecular weight of approximately 322.0 g/mol.

Properties

CAS No. |

62444-31-9 |

|---|---|

Molecular Formula |

C12H20Br2 |

Molecular Weight |

324.09 g/mol |

IUPAC Name |

3,6-dibromo-2,2,7,7-tetramethyloct-4-yne |

InChI |

InChI=1S/C12H20Br2/c1-11(2,3)9(13)7-8-10(14)12(4,5)6/h9-10H,1-6H3 |

InChI Key |

JBYWDRIHOFLHGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C#CC(C(C)(C)C)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-2,2,7,7-tetramethyloct-4-yne typically involves the bromination of alkyne precursors. One common method includes the use of DMSO and oxalyl bromide as brominating agents, which offer mild conditions, low cost, and short reaction times . Another approach involves the use of potassium bromide and orthoperiodic acid in a dichloromethane-water mixture .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar bromination techniques as those used in laboratory settings. The choice of reagents and conditions would be optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-2,2,7,7-tetramethyloct-4-yne undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate nucleophiles.

Reduction Reactions: The triple bond can be reduced to a double or single bond under hydrogenation conditions.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products:

Substitution: Products with new functional groups replacing the bromine atoms.

Reduction: Alkenes or alkanes, depending on the extent of reduction.

Oxidation: Various oxidized derivatives, potentially including carboxylic acids or ketones.

Scientific Research Applications

Chemistry: 3,6-Dibromo-2,2,7,7-tetramethyloct-4-yne is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

Biology and Medicine:

Industry: In industrial settings, this compound may be used in the synthesis of materials with specific electronic or optical properties, such as in the development of organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action for 3,6-Dibromo-2,2,7,7-tetramethyloct-4-yne depends on the specific reaction it undergoes. Generally, the bromine atoms and the triple bond are key reactive sites. For example, in substitution reactions, nucleophiles attack the carbon atoms bonded to bromine, leading to the formation of new bonds and the release of bromide ions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3,6-Dibromo-2,2,7,7-tetramethyloct-4-yne with structurally related brominated compounds from the provided evidence:

Key Differences and Implications

Reactivity :

- The target compound’s alkyne group enables click chemistry (e.g., Huisgen cycloaddition), unlike aromatic bromides (e.g., 3:6-Dibromo-2:4:5-trimethoxytoluene), which favor electrophilic substitution .

- Marine brominated indoles (e.g., 2,3,4,6-Tetrabromo-1-methyl-1H-indole) exhibit bioactivity due to their heterocyclic core, while the aliphatic nature of the target compound may prioritize thermal stability .

Applications :

Research Findings and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.